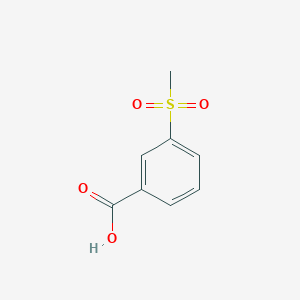

3-(Methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3019. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTBMATZUQWFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277596 | |

| Record name | 3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-27-7 | |

| Record name | 5345-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)benzoic acid (CAS: 5345-27-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzoic acid, with the CAS number 5345-27-7, is a sulfone-containing aromatic carboxylic acid. Its structure, featuring both a carboxyl and a methylsulfonyl group on a benzene ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role in agrochemicals and as a scaffold in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits moderate solubility in polar organic solvents and is only slightly soluble in water.[1] The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carboxylic acid and sulfonyl groups) influences its physical properties and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5345-27-7 | [1] |

| Molecular Formula | C₈H₈O₄S | [1][2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Appearance | White to very slightly yellow powder | [1] |

| Melting Point | 230-238 °C | |

| pKa | 3.52 (25 °C) | [1] |

| Boiling Point | 230-238 °C (estimated) | |

| Density | 1.4787 g/cm³ (rough estimate) | |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, acetone), slightly soluble in water. | [1] |

| InChI Key | KUTBMATZUQWFSR-UHFFFAOYSA-N | [2] |

| SMILES | CS(=O)(=O)c1cccc(c1)C(O)=O | [2] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the formation of a thioether precursor, 3-(methylthio)benzoic acid, followed by its oxidation to the corresponding sulfone.

Synthesis of 3-(methylthio)benzoic acid (Precursor)

Detailed experimental protocols for the synthesis of 3-(methylthio)benzoic acid can be found in the patent literature. A general approach involves the reaction of a substituted chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Synthesis of 3-(methylthio)benzoic acid

Materials:

-

3-Chlorobenzonitrile

-

Sodium methyl mercaptide (NaSMe)

-

Organic solvent (e.g., dichlorobenzene)

-

Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)

-

Solid alkali (e.g., sodium hydroxide)

-

Hydrochloric acid (20% w/w)

Procedure:

-

In a reaction vessel, dissolve 3-chlorobenzonitrile in an organic solvent in the presence of a phase-transfer catalyst.

-

Heat the mixture to approximately 70 °C with vigorous stirring.

-

Slowly add a solution of sodium methyl mercaptide. The molar ratio of 3-chlorobenzonitrile to sodium methyl mercaptide is typically in the range of 1:1 to 1:10.

-

After the addition is complete, raise the temperature to 80 °C and continue stirring until the reaction is complete (monitored by a suitable analytical technique like GC or TLC).

-

Add solid alkali (e.g., sodium hydroxide) to the reaction mixture (molar ratio of 1:1 to 2:1 relative to the starting nitrile).

-

Heat the mixture to 110 °C and stir until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Acidify the aqueous layer to a pH of 1-2 with 20% hydrochloric acid.

-

Cool the acidified solution to induce precipitation of the crude 3-(methylthio)benzoic acid.

-

Filter the solid, wash with cold water, and dry.

Oxidation to this compound

The oxidation of the methylthio group to a methylsulfonyl group is a common transformation in organic synthesis. This can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The following protocol is a general procedure based on the oxidation of similar thioether compounds.

Experimental Protocol: Oxidation of 3-(methylthio)benzoic acid

Materials:

-

3-(methylthio)benzoic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium sulfite

Procedure:

-

Suspend 3-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice-water bath.

-

Slowly add hydrogen peroxide (an excess, typically 2-3 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-100 °C for 1-2 hours to ensure complete oxidation.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

To quench any remaining peroxide, add a solution of sodium sulfite in water.

-

Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.

Purification

Recrystallization is a standard method for purifying the final product. The choice of solvent is crucial and depends on the solubility profile of the compound. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or mixtures thereof.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture)

-

Activated carbon (optional)

Procedure:

-

In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

-

If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons of the sulfonyl group (around 3.0-3.5 ppm).- A complex multiplet pattern for the four aromatic protons.- A broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon of the sulfonyl group (around 40-45 ppm).- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nature of the carboxyl and sulfonyl groups.- A signal for the carbonyl carbon of the carboxylic acid (around 165-175 ppm). |

| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700-1680 cm⁻¹).- Characteristic S=O stretches from the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).- C-H stretches from the aromatic ring and methyl group.- C=C stretches from the aromatic ring. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (200.21).- Fragmentation patterns may include the loss of the hydroxyl group, the carboxyl group, and cleavage of the methylsulfonyl group. |

Applications

Agrochemicals: Intermediate for Mesotrione

A primary application of this compound is as a key intermediate in the synthesis of the herbicide mesotrione.[3] Mesotrione is a selective herbicide used to control broadleaf weeds in corn and other crops.

Mechanism of Action of Mesotrione:

Mesotrione functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the biochemical pathway that synthesizes plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a blockage in carotenoid biosynthesis, which in turn causes the bleaching of chlorophyll and ultimately, the death of the weed.

Drug Discovery and Development

The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups. Benzoic acid derivatives, in general, are also prevalent scaffolds in drug design. The combination of these two moieties in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Anti-inflammatory Agents: The sulfonyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a sulfonylbenzoic acid scaffold can lead to the development of new anti-inflammatory compounds.

-

Antitumor Agents: Various sulfonyl-containing compounds have demonstrated antitumor activity through different mechanisms. The rigid structure and hydrogen bonding capabilities of the sulfonyl group can facilitate binding to the active sites of target proteins involved in cancer pathways.

While direct biological activity data for this compound is limited, its structural motifs are present in a variety of biologically active molecules, highlighting its potential as a scaffold for the development of new drugs.

Safety and Handling

This compound is classified as an irritant and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. It is also noted to be moisture-sensitive.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H318: Causes serious eye damage. |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Note: GHS classifications can vary between suppliers.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its synthesis, while requiring multiple steps, utilizes standard organic chemistry transformations. Its established role in the production of the herbicide mesotrione underscores its commercial importance. Furthermore, the presence of the sulfonylbenzoic acid scaffold suggests its potential as a valuable building block for the discovery of new drug candidates. This technical guide provides a foundational understanding of this compound for researchers and professionals working in relevant fields.

References

Technical Guide: Physicochemical Properties of 3-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Methylsulfonyl)benzoic acid (CAS No: 5345-27-7), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document summarizes essential quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄S | [2] |

| Molecular Weight | 200.21 g/mol | [3][4] |

| Appearance | White to off-white or very slightly yellow crystalline solid/powder.[1][3][5] | [1][3][5] |

| Melting Point | 230-238 °C | [1][3][6] |

| Boiling Point | 457.8 °C at 760 mmHg (Predicted) | [6] |

| Acid Dissociation Constant (pKa) | 3.52 (at 25 °C) | [1][3][5] |

| Solubility | Slightly soluble in water; moderately soluble in polar organic solvents like DMSO and acetone.[5] | [5] |

| Density | ~1.479 g/cm³ (Estimate) | [1][3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are outlined below. These methodologies are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[2][4][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[2][4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.[7]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[7][8]

Determination of Acid Dissociation Constant (pKa)

The pKa of this compound, an acidic compound, is typically determined by potentiometric titration.[9]

Apparatus:

-

pH meter with a calibrated glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.[9]

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized strong base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.[10][11]

Apparatus:

-

Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C)

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[11]

-

Equilibration: The vials are sealed and agitated in the shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[1][10]

-

Phase Separation: The resulting suspension is centrifuged or filtered to remove the undissolved solid, yielding a saturated solution.[10]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve. This concentration represents the solubility of the compound under the specified conditions.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. employees.oneonta.edu [employees.oneonta.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

Solubility of 3-(Methylsulfonyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(methylsulfonyl)benzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.

Introduction to this compound

This compound is a carboxylic acid derivative and an organosulfur compound.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with both a sulfone group and a carboxylic acid functional group, contributes to its chemical reactivity and makes it a valuable building block in medicinal chemistry for the synthesis of biologically active molecules.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile

Currently, there is a lack of specific, quantitative data on the solubility of this compound in various organic solvents in published scientific literature. However, some sources provide qualitative descriptions of its solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble[1] |

| Acetone | Moderately Soluble[1] |

| Water | Largely Insoluble[1] |

It is important to note that "moderately soluble" is a qualitative term and the actual solubility can vary significantly with temperature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method.[2][3][4] This method is straightforward and relies on accurately weighing the amount of solute that dissolves in a given amount of solvent.[2][3]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and syringes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation. Periodically check to ensure excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should ideally be below the boiling point of the solvent and the melting point of the solute.

-

Continue drying until a constant weight of the residue (the solute) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution withdrawn.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

3-(Methylsulfonyl)benzoic acid structural formula and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(methylsulfonyl)benzoic acid, a key organic intermediate. The document details its structural formula, physicochemical properties, synthesis protocols, and spectroscopic analysis. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Structural Formula and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group at position 1 and a methylsulfonyl group at position 3.

Chemical Structure:

Summary of Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄S | N/A |

| Molecular Weight | 200.21 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| CAS Number | 5345-27-7 | N/A |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and acetone. | N/A |

Experimental Protocols: Synthesis

The primary synthesis route to this compound involves a two-step process: the synthesis of the precursor 3-(methylthio)benzoic acid, followed by its oxidation.

Synthesis of 3-(Methylthio)benzoic Acid

This precursor can be synthesized from 3-chlorobenzonitrile via nucleophilic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile group.

Materials:

-

3-Chlorobenzonitrile

-

Sodium thiomethoxide (NaSMe) solution

-

An organic solvent (e.g., Dimethylformamide - DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phase-transfer catalyst (e.g., a resin-immobilized quaternary ammonium salt)[1][2]

Protocol:

-

In a reaction vessel, dissolve 3-chlorobenzonitrile in an organic solvent in the presence of a phase-transfer catalyst.[1][2]

-

Heat the mixture to approximately 70°C with vigorous stirring.[1]

-

Slowly add a solution of sodium thiomethoxide. The molar ratio of 3-chlorobenzonitrile to sodium thiomethoxide should be approximately 1:1.1.

-

After the addition is complete, raise the temperature to 80°C and continue the reaction for several hours until completion, monitored by a suitable technique like TLC or GC.[1]

-

For the hydrolysis step, add a concentrated aqueous solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture to reflux (around 110°C) and stir until the evolution of ammonia gas ceases, indicating the complete hydrolysis of the nitrile to the sodium salt of the carboxylic acid.[1][2]

-

After cooling, transfer the mixture to a separatory funnel. The aqueous layer, containing sodium 3-(methylthio)benzoate, is separated.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.[1]

-

The 3-(methylthio)benzoic acid will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Oxidation to this compound

The methylthio group is oxidized to the methylsulfonyl group using a strong oxidizing agent like hydrogen peroxide. A similar procedure is documented for the 4-isomer.[3]

Materials:

-

3-(Methylthio)benzoic acid

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (for quenching)

Protocol:

-

Suspend 3-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice-water bath.

-

Gradually add 30% hydrogen peroxide to the cooled mixture over a period of about one hour, maintaining the low temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 70°C and 100°C for approximately 1.5 to 2 hours.

-

Allow the reaction to cool to room temperature. A solid precipitate of this compound should form.

-

To quench any unreacted hydrogen peroxide, add a solution of sodium sulfite in water.

-

Collect the solid product by filtration and wash it thoroughly with cold deionized water.

-

Dry the final product, a white to off-white solid, overnight.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the carboxylic acid proton, and the methyl protons of the sulfonyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.4 | Multiplet | 2H | Aromatic C-H (ortho to -COOH and -SO₂CH₃) |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic C-H (meta/para to functional groups) |

| ~3.1 - 3.3 | Singlet | 3H | -SO₂CH₃ |

Note: Chemical shifts are estimated based on data for benzoic acid and substituted derivatives in DMSO-d₆. The exact positions and multiplicities of the aromatic protons will depend on the coupling patterns.[4][5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | -COOH (Carbonyl) |

| ~140 - 142 | Aromatic C-SO₂CH₃ |

| ~130 - 135 | Aromatic C-H |

| ~128 - 130 | Aromatic C-H |

| ~125 - 127 | Aromatic C-H |

| ~131 - 133 | Aromatic C-COOH |

| ~43 - 45 | -SO₂CH₃ |

Note: Shifts are estimated based on known values for benzoic acid and the electronic effects of the sulfonyl group.[4][6]

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorptions corresponding to the O-H, C=O, S=O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (Aryl carboxylic acid) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretches |

| ~1320 and ~1150 | Strong | S=O asymmetric and symmetric stretches (Sulfone) |

| 1320 - 1210 | Medium | C-O stretch |

| 960 - 900 | Broad, Medium | O-H out-of-plane bend |

Note: These are characteristic ranges for the specified functional groups.[7][8][9]

Mass Spectrometry (Predicted)

In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) would be observed at m/z 200. Key fragmentation patterns for aromatic carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45). The sulfonyl group can also fragment.

| m/z | Predicted Fragment |

| 200 | [C₈H₈O₄S]⁺ (Molecular Ion) |

| 183 | [M - OH]⁺ |

| 155 | [M - COOH]⁺ |

| 121 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: The carboxylic acid group can be readily converted into amides, esters, and other derivatives, making it a valuable scaffold for building libraries of compounds for drug discovery. It is used in the synthesis of anti-inflammatory and antitumor agents.

-

Agrochemicals: It is a known intermediate in the synthesis of certain herbicides.

-

Materials Science: The bifunctional nature of the molecule allows for its incorporation into polymers and specialty resins.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow: Amide Synthesis

Caption: Workflow for synthesizing amide derivatives.

References

- 1. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. znaturforsch.com [znaturforsch.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

3-(Methylsulfonyl)benzoic acid molecular weight and mass spectrometry

An In-depth Technical Guide on 3-(Methylsulfonyl)benzoic Acid: Molecular Weight and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties and mass spectrometry characteristics of this compound. The document includes detailed data, a standardized experimental protocol for mass spectrometric analysis, and a discussion of its expected fragmentation patterns, serving as a vital resource for its identification and characterization.

Core Physicochemical Data

This compound, with the CAS Number 5345-27-7, is an organic compound featuring both a carboxylic acid and a methylsulfonyl group attached to a benzene ring.[1][2][3] These functional groups dictate its chemical properties and are key to interpreting its mass spectrum. The fundamental quantitative data for this molecule are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₈O₄S | [1][2][3] |

| Average Molecular Weight | 200.21 g/mol | |

| Monoisotopic Mass | 200.01432991 Da | [1] |

| CAS Number | 5345-27-7 | [1][2][3] |

| Empirical Formula (Hill) | C₈H₈O₄S | |

| Topological Polar Surface Area | 79.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which typically induces reproducible fragmentation.[4][5]

Predicted Fragmentation Pattern

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙) of this compound is expected to undergo fragmentation at its chemically weakest bonds. The stable aromatic ring often results in a prominent molecular ion peak.[6] The primary fragmentation pathways are predicted to involve the carboxylic acid and methylsulfonyl functional groups.

-

Loss of Hydroxyl Radical: A common fragmentation for benzoic acid derivatives is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH, 17 Da).[6][7] This would produce a stable acylium ion.

-

Loss of Carboxyl Group: The entire carboxyl group can be lost as a •COOH radical (45 Da).[6][7]

-

Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da).

-

Loss of Sulfonyl Group: Fragmentation can involve the loss of the entire methylsulfonyl group (•SO₂CH₃, 79 Da).

-

Phenyl Cation Formation: Subsequent fragmentation of the benzoyl-type cations can lead to the loss of carbon monoxide (CO, 28 Da) to form a phenyl-type cation.[8]

The table below summarizes the predicted major fragments for this compound.

| m/z Value (Predicted) | Ion Structure | Neutral Loss | Mass of Loss (Da) |

| 200 | [C₈H₈O₄S]⁺˙ | - | 0 |

| 183 | [C₈H₈O₃S]⁺ | •OH | 17 |

| 155 | [C₇H₅O₂S]⁺ | •COOH | 45 |

| 185 | [C₇H₅O₄S]⁺ | •CH₃ | 15 |

| 121 | [C₇H₅O₂]⁺ | •SO₂CH₃ | 79 |

| 77 | [C₆H₅]⁺ | CO, •SO₂CH₃ | 107 |

Experimental Workflow and Protocols

Accurate mass measurement and structural elucidation require a robust experimental workflow. The following diagram and protocol outline a standard procedure for the analysis of this compound using mass spectrometry.

Caption: General workflow for mass spectrometry analysis of a small molecule.

Detailed Experimental Protocol

This protocol provides a general method for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate)

-

Volumetric flasks and micropipettes

-

GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable high-purity solvent to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

Instrument Setup (Example Parameters):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless mode)

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[5]

-

Source Temperature: 230°C

-

Mass Analyzer: Scan mode

-

Scan Range: m/z 40-400

-

-

-

Analysis:

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the prepared sample solution into the GC-MS system.

-

Acquire the data as the sample elutes from the GC column and is analyzed by the mass spectrometer.

-

-

Data Processing and Interpretation:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺˙) at approximately m/z 200.

-

Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses as predicted in Section 2.1.

-

Compare the obtained spectrum with library data if available, or use fragmentation prediction tools to support structural elucidation.

-

This guide provides foundational information for the analysis of this compound, which is essential for its application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-methylsulfonylbenzoic acid [stenutz.eu]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. geo.fu-berlin.de [geo.fu-berlin.de]

An In-depth Technical Guide to the Safe Handling of 3-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Methylsulfonyl)benzoic acid, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1] Adherence to proper safety protocols is crucial when working with this chemical to mitigate potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 5345-27-7 |

| Molecular Formula | C8H8O4S |

| Molecular Weight | 200.21 g/mol [1] |

| Appearance | Light yellow solid[2] |

| Melting Point | 230-238 °C[1] |

| Boiling Point | 230-238 °C[1] |

| Density | ~1.4787 g/cm³ (estimate)[1] |

| Solubility | No data available |

| Flash Point | Not applicable |

| Auto-ignition Temperature | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318 / H319 - Causes serious eye damage/irritation[2][3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335 - May cause respiratory irritation[2][3] |

GHS Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Signal Word: Danger[4] or Warning[2][3]

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE)

A summary of recommended PPE when handling this compound is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[5] Conforms to EN166 is recommended.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA approved respirator.[3] |

3.2. Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practice.[3][5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust.[3]

-

Use only in a well-ventilated area.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

3.3. Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

-

Store at room temperature.[5]

-

Incompatible materials include strong oxidizing agents.[5][7]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these first-aid and emergency procedures.

5.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation persists, call a physician.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4] |

5.2. Accidental Release Measures

-

Ensure adequate ventilation.[5]

-

Use personal protective equipment as required.[5]

-

Avoid dust formation.[5]

-

Sweep up and shovel into suitable containers for disposal.[3]

-

Do not let the product enter drains.[3]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific hazards arising from the chemical: No data available.[4]

-

Special protective actions for fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4][6]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[2][3] Waste is classified as hazardous.[2] Do not empty into drains.[3]

Stability and Reactivity

-

Chemical stability: Stable under normal conditions.[2][3][5]

-

Possibility of hazardous reactions: None under normal processing.[2][3]

-

Conditions to avoid: Extremes of temperature and direct sunlight.[5]

-

Hazardous decomposition products: Under fire conditions, may produce carbon oxides and sulfur oxides.[5]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers can safely handle this compound. Always consult the most up-to-date Safety Data Sheet before use.

References

Navigating the Safety Profile of 3-(Methylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 3-(Methylsulfonyl)benzoic acid, a key intermediate in various chemical syntheses. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by consolidating available safety data, outlining relevant experimental methodologies, and illustrating key safety assessment workflows.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key identifiers and physical properties is provided below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 3-Methanesulfonyl-benzoic acid, m-Methylsulfonylbenzoic acid | [1] |

| CAS Number | 5345-27-7 | [2] |

| Molecular Formula | C₈H₈O₄S | [2] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | White to very slightly yellow powder | [1] |

| Melting Point | 230-238 °C | [1] |

| Boiling Point | 230-238 °C (Decomposes) | [1] |

| Density | 1.4787 g/cm³ (rough estimate) | [1] |

| pKa | 3.52 (at 25°C) | [1] |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its potential to cause serious eye damage. It may also cause skin and respiratory irritation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1][3]

Hazard Pictograms and Signal Word

-

Pictogram: Corrosion (GHS05)

-

Signal Word: Danger[2]

Precautionary Statements

A summary of key precautionary statements is provided below.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P310 | Immediately call a POISON CENTER/doctor.[2] | |

| Storage | P405 | Store locked up. |

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. Many safety data sheets indicate "no data available" for acute toxicity endpoints.

| Endpoint | Route | Species | Value | Reference |

| Acute Oral Toxicity (LD50) | Oral | - | No data available | |

| Acute Dermal Toxicity (LD50) | Dermal | - | No data available | |

| Acute Inhalation Toxicity (LC50) | Inhalation | - | No data available | |

| Skin Irritation | Dermal | - | Causes skin irritation | [1] |

| Eye Irritation | Ocular | - | Causes serious eye damage | [2] |

| Respiratory Irritation | Inhalation | - | May cause respiratory irritation | [1] |

| Sensitization | - | - | A related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer, suggesting a potential for sensitization with this class of compounds. |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory safety testing.

Skin Irritation Testing (based on OECD Guideline 404 & 439)

The potential for a substance to cause skin irritation is assessed through in vivo or in vitro methods.

-

In Vivo (OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

In Vitro (OECD 439): Reconstructed human epidermis (RhE) models are used. The test substance is applied to the tissue surface, and cell viability is measured to determine the level of irritation.[4]

Eye Irritation Testing (based on OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is evaluated, with a strong emphasis on avoiding animal testing where possible.

-

Weight-of-the-Evidence Analysis: Before any in vivo testing, all existing relevant data is analyzed.

-

In Vitro/Ex Vivo Methods: Validated in vitro or ex vivo tests are performed to predict eye corrosion or irritation.

-

In Vivo (OECD 405): If necessary, a single dose of the test substance is applied to the eye of an experimental animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dry place.

Ecotoxicological Information

Specific ecotoxicological data for this compound is largely unavailable.

| Endpoint | Result | Reference |

| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. However, one source states that 0% of the mixture consists of component(s) of unknown hazards to the aquatic environment. | [4] |

| Persistence and Degradability | No data available. Benzoic acid and its derivatives are generally considered to be biodegradable. | [4] |

| Bioaccumulation | No data available. | [4] |

| Mobility in Soil | No data available. | [4] |

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information on the specific signaling pathways affected by this compound. The primary concern is its corrosive and irritant nature. The following diagrams illustrate the general workflow for assessing the safety of a chemical substance.

Caption: General workflow for chemical hazard identification and risk assessment.

Caption: Tiered testing strategy for assessing eye irritation potential.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are handling. The information provided is based on publicly available data and may not be exhaustive. All personnel handling this chemical should be adequately trained in safe handling procedures.

References

A Technical Guide to Sourcing and Purchasing 3-(Methylsulfonyl)benzoic Acid for Research and Development

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and quality assessment of 3-(Methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.

This technical guide provides a comprehensive overview of the supplier landscape for this compound (CAS No. 5345-27-7), along with crucial considerations for its procurement and quality verification. Ensuring the purity and consistency of this starting material is paramount for the success of subsequent synthetic steps and the integrity of final products.

Supplier Landscape and Product Specifications

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing. The table below summarizes key information from several prominent suppliers. It is important to note that while some suppliers provide detailed specifications, others may require direct inquiry for specific lot analyses. Sigma-Aldrich, for instance, provides this compound as part of its "AldrichCPR" collection for early discovery research and states that the buyer assumes responsibility for confirming product identity and purity.[1]

| Supplier/Manufacturer | Product/Catalog Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | CDS004817 (AldrichCPR) | Not specified | Inquire | Product is sold "as-is" without analytical data provided.[1] Discontinued, contact technical service for assistance.[1] |

| Oakwood Chemical | 023370 | 98% | 250mg, 1g, 5g, 25g, 100g | Melting point: 234-239°C.[2] |

| Chemsavers, Inc. | 125450-5G | 98% | 5g | - |

| ChemicalBook | - | Varies by supplier | Varies by supplier | Lists multiple suppliers, including J & K SCIENTIFIC LTD., Meryer, and Alfa Aesar.[3] |

| Santa Cruz Biotechnology | sc-280009 | Not specified | Inquire | For research use only. |

| Mosher Chemical | - | Not specified | Inquire | Lists "Benzoic acid, 3-(methylsulfonyl)-" among its products.[4] |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always contact suppliers directly for the most current data and certificates of analysis.

Key Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its handling, storage, and characterization.

| Property | Value | Source |

| CAS Number | 5345-27-7 | [2][3] |

| Molecular Formula | C₈H₈O₄S | [2][3] |

| Molecular Weight | 200.21 g/mol | [2][3] |

| Appearance | White to very slightly yellow powder/crystalline solid | [3][5] |

| Melting Point | 230-238 °C | [3] |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, acetone), largely insoluble in water.[5] | - |

| Sensitivity | Moisture sensitive.[3][5] | - |

Purchasing and Quality Control Workflow

A systematic approach to purchasing and qualifying this compound is critical. The following workflow outlines the key steps from supplier identification to material acceptance for use in research or development.

References

The Pivotal Role of 3-(Methylsulfonyl)benzoic Acid as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzoic acid, a white to off-white crystalline solid, is a bifunctional organic compound featuring both a carboxylic acid and a methylsulfonyl group attached to a benzene ring.[1] This unique structure makes it a highly valuable intermediate in various fields of chemical synthesis, most notably in medicinal chemistry and agrochemicals. Its utility stems from the distinct reactivity of its functional groups and the physicochemical properties imparted by the methylsulfonyl moiety. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe utilization in research and development. The key data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₄S | [1][2] |

| Molecular Weight | 200.21 g/mol | [2] |

| CAS Number | 5345-27-7 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 230-238 °C | |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, acetone); slightly soluble in water. | [1] |

| pKa | 3.52 (at 25 °C) | |

| Topological Polar Surface Area | 79.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hazard Information | Details | Reference |

| GHS Pictograms | Corrosion (GHS05) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H318: Causes serious eye damage. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 3-chlorobenzonitrile. The first step is the nucleophilic aromatic substitution of the chlorine atom with a methylthio group, followed by hydrolysis of the nitrile to a carboxylic acid. The final step is the oxidation of the methylthio group to the methylsulfonyl group.

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylthio)benzoic acid from 3-Chlorobenzonitrile

This protocol is adapted from general procedures for the synthesis of methylthiobenzoic acids.

-

Nucleophilic Substitution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzonitrile (1.0 eq) in a suitable organic solvent such as DMF. Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours. Progress of the reaction is monitored by TLC.

-

Hydrolysis: After completion of the substitution reaction, a solution of sodium hydroxide (3.0 eq) in water is added to the reaction mixture. The mixture is then heated to reflux (around 110-120 °C) for 8-12 hours to facilitate the hydrolysis of the nitrile group.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of 3-(methylthio)benzoic acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product.

Protocol 2: Oxidation of 3-(Methylthio)benzoic acid to this compound

This protocol is a general procedure for the oxidation of aryl methyl sulfides to aryl methyl sulfones.

-

Reaction Setup: In a round-bottom flask, suspend 3-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

Oxidation: To the stirred suspension, add 30% hydrogen peroxide (2.5-3.0 eq) dropwise at room temperature. After the addition is complete, the reaction mixture is heated to 80-90 °C for 2-4 hours. The reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid and any residual hydrogen peroxide. The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Role as a Chemical Intermediate in Drug Discovery

The methylsulfonyl group is a key pharmacophore in modern drug design. It is a strong hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound serves as a versatile building block for introducing this important moiety into drug candidates. The carboxylic acid group provides a convenient handle for further chemical modifications, typically through amide bond formation.

A prominent example of the application of a 3-(methylsulfonyl)phenyl moiety is in the development of potent and selective Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[3][4] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.

Experimental Workflow in Drug Development

The journey of incorporating this compound into a final drug candidate involves a multi-step synthetic sequence. The carboxylic acid is typically activated to facilitate coupling with an amine-containing fragment.

Protocol 3: Amide Coupling of 3-(Methylsulfonyl)benzoyl chloride with an Amine

This is a general protocol for amide bond formation using an acyl chloride.

-

Activation of Carboxylic Acid: this compound (1.0 eq) is converted to its more reactive acyl chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure to yield crude 3-(methylsulfonyl)benzoyl chloride, which is often used immediately in the next step.

-

Amide Coupling: The amine-containing core scaffold (1.0 eq) is dissolved in an aprotic solvent such as DCM or THF. A non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the solution. The solution is cooled to 0 °C, and a solution of 3-(methylsulfonyl)benzoyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the realm of drug discovery. Its synthesis is well-established, and its bifunctional nature allows for its versatile incorporation into complex molecules. The presence of the methylsulfonyl group often imparts favorable pharmacokinetic properties to the final drug candidate. The example of its use in the synthesis of PLK4 inhibitors highlights its role in the development of targeted cancer therapies. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed chemical intermediates like this compound is expected to increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: A Technical Guide to 3-(Methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)benzoic acid, a seemingly unassuming crystalline solid, holds a significant position in the landscape of modern organic synthesis. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the quest for novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, presenting critical data and experimental protocols for the scientific community. Its journey from a laboratory curiosity to a pivotal industrial intermediate underscores the often-unseen importance of foundational chemical building blocks.

Physicochemical Properties

This compound (C₈H₈O₄S) is a white to off-white crystalline solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄S | [1] |

| Molecular Weight | 200.21 g/mol | |

| CAS Number | 5345-27-7 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 230-238 °C | |

| Boiling Point | 230-238 °C | |

| pKa | 3.52 (at 25 °C) | [1] |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, acetone), largely insoluble in water.[1] | [1] |

Historical Development and Discovery

The first synthesis of this compound is reported to have occurred in the late 20th century.[1] Its initial emergence was within the context of pharmaceutical research, where it was developed as an intermediate for the synthesis of selective enzyme inhibitors.[1] This highlights a common paradigm in drug discovery where novel scaffolds are created to explore new chemical space and generate potential therapeutic leads.

A significant chapter in the history of this compound is its crucial role as a key intermediate in the synthesis of the herbicide mesotrione.[2] Patents filed in the early 1990s describe the preparation of methylsulfonylbenzoic acids for this purpose. Mesotrione, a member of the triketone class of herbicides, was developed by Syngenta and first marketed in 2001.[3] The synthetic route to mesotrione involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid, a close derivative of the title compound.[3] This dual utility in both pharmaceutical and agrochemical research underscores the versatility and industrial importance of this compound.

Synthetic Methodologies

The primary and most common method for the synthesis of this compound is through the oxidation of a suitable precursor, typically 3-(methylthio)benzoic acid or 3-(methylsulfonyl)toluene.

General Synthesis Pathway

The logical workflow for the synthesis of this compound from a methylthio precursor is depicted below.

References

Methodological & Application

synthesis of 3-(Methylsulfonyl)benzoic acid from 3-(methylthio)benzoic acid

Application Notes: Synthesis of 3-(Methylsulfonyl)benzoic acid

Introduction

This compound is a valuable carboxylic acid derivative and organosulfur compound. It serves as a crucial building block in medicinal chemistry for the synthesis of various biologically active molecules, including potential anti-inflammatory and antitumor agents. Its structure, featuring both a sulfone and a carboxylic acid group on a benzene ring, imparts specific chemical properties that make it a versatile intermediate in organic synthesis and materials science. This document outlines a detailed protocol for the synthesis of this compound via the oxidation of 3-(methylthio)benzoic acid.

Reaction Principle

The synthesis is based on the oxidation of the sulfide group in 3-(methylthio)benzoic acid to a sulfone. This transformation is a common and reliable method in organosulfur chemistry.[1][2][3] Hydrogen peroxide, in an acidic medium like glacial acetic acid, is an effective and environmentally benign oxidizing agent for this purpose, with water being the only significant byproduct.[1] The reaction proceeds in two stages: the initial oxidation of the sulfide to a sulfoxide, followed by further oxidation to the sulfone.[1]

Experimental Protocol

Materials and Reagents

-

3-(methylthio)benzoic acid (C₈H₈O₂S, MW: 168.21 g/mol )

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium sulfite (Na₂SO₃)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Ice-water bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 g of 3-(methylthio)benzoic acid with 30 mL of glacial acetic acid.

-

Initial Cooling: Place the flask in an ice-water bath to cool the mixture.

-

Addition of Oxidant: While stirring, slowly and gradually add 8.5 g of 30% hydrogen peroxide to the cooled mixture over a period of approximately one hour. Maintain the temperature of the mixture during the addition.

-

Reaction Heating: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to a temperature between 70°C and 100°C for 1.5 to 2 hours.[4] Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).

-

Cooling and Precipitation: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature. A solid precipitate of the product should form.[4]

-

Work-up: To quench any unreacted hydrogen peroxide, prepare a solution of 3 g of sodium sulfite in 60 mL of deionized water and add it to the reaction mixture.

-

Isolation of Product: Isolate the solid product by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the collected solid three times with cold deionized water to remove any residual acid and salts.[4]

-

Drying: Transfer the purified solid to a watch glass or drying dish and dry it overnight, preferably in a vacuum oven, to obtain the final product, this compound.[4]

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.

-

Glacial acetic acid is corrosive and has a strong odor. Avoid inhalation of vapors and contact with skin.

-

The final product, this compound, is classified as a substance that can cause serious eye damage.

Data Presentation

Table 1: Summary of Reactants, Products, and Reaction Parameters

| Parameter | 3-(methylthio)benzoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₈O₂S | C₈H₈O₄S |

| Molecular Weight | 168.21 g/mol | 200.21 g/mol |

| Appearance | Solid | White to off-white crystalline solid |

| Melting Point | Not specified | 230-238 °C |

| Oxidizing Agent | N/A | 30% Hydrogen Peroxide |

| Solvent | N/A | Glacial Acetic Acid |

| Reaction Temperature | N/A | 70-100 °C[4] |

| Reaction Time | N/A | 1.5 - 2 hours |

| Theoretical Yield | N/A | ~5.95 g (based on 5g starting material) |

| Expected Yield | N/A | ~85-90% (An 88.1% yield is reported for the analogous synthesis of the 4-isomer)[4] |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis reaction.

References

Application Notes and Protocols for the Synthesis of 3-(Methylsulfonyl)benzoic Acid via Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 3-(Methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic strategy discussed is the oxidation of 3-(methylthio)benzoic acid, a common and efficient method for introducing the sulfonyl group.